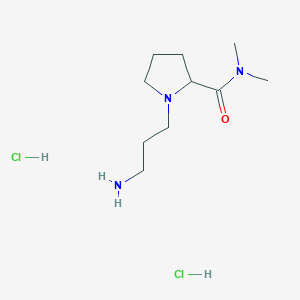

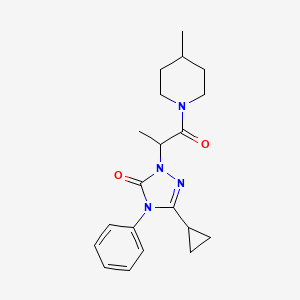

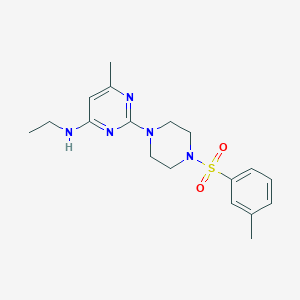

1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

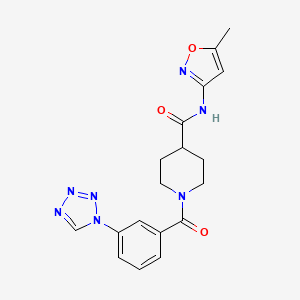

1-(3-Aminopropyl)imidazole is used in the synthesis of pH-sensitive polyaspartamide derivatives. It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .

Synthesis Analysis

DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .

Chemical Reactions Analysis

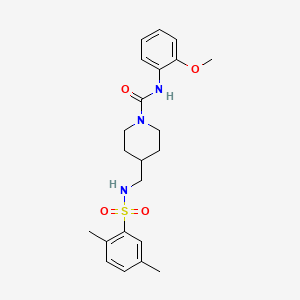

3-Aminopropyltriethoxysilane (APTES) is one of the most important silicon compounds in chemistry for the synthesis of materials. It has extensively been used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces. The introduction of amine (NH2) enhances their dispersibility and anti-bacterial property .

科学的研究の応用

- EN300-7472404 can act as a catalyst or be incorporated into catalytic systems. For instance, functionalized silica nanoparticles (SiO₂ NPs) modified with this compound have shown enhanced catalytic activity . Researchers have explored its potential in organic transformations, such as oxidation reactions .

- Example: EN300-7472404-functionalized nanoparticles catalyzing the conversion of cyclopentene to cyclopentanone using molecular oxygen as the sole oxidant .

- The compound’s unique structure makes it suitable for drug delivery systems. Silica-based aerogels modified with 3-(aminopropyl)triethoxysilane (APTES) have been investigated for drug loading and controlled release .

- Example: EN300-7472404-enhanced silica aerogels for targeted drug delivery, potentially improving therapeutic efficacy .

- Example: Surface-modified silica aerogels loaded with EN300-7472404 for controlled release of chemotherapeutic agents .

- Example: EN300-7472404-coated silica nanoparticles for removing heavy metals from contaminated water .

- Example: Silica-based nanocomposites with EN300-7472404 as adsorbents for organic dyes or heavy metals .

- While not directly related to EN300-7472404, research on stretchable superhydrophobic surfaces is an exciting field. These surfaces find applications in self-cleaning coatings, anti-icing materials, and flexible electronics .

- Example: Incorporating EN300-7472404 into stretchable coatings for water-repellent and self-cleaning properties .

Advanced Catalysis

Drug Delivery

Biomedical Applications

Environmental Remediation

Wastewater Treatment

Stretchable Superhydrophobic Surfaces

Safety and Hazards

将来の方向性

Based on the results of numerous previous studies, using the commercially available 3-aminopropylsilatrane and its hybrid derivatives, we have demonstrated the high potential of 1-organylsilatranes in various fields, including chemistry, biology, pharmaceuticals, medicine, agriculture, and industry .

作用機序

Target of Action

Similar compounds have been known to interact with various proteins and receptors in the body .

Mode of Action

It’s worth noting that the compound’s interaction with its targets could involve noncovalent binding, as seen in similar compounds . This interaction could lead to changes in the function of the target proteins or receptors, thereby influencing the physiological processes they are involved in.

Pharmacokinetics

Similar compounds have been observed to reach maximum concentration within minutes after administration, with a short half-life . They are primarily metabolized by serum peptidases into metabolites, which are then excreted almost entirely in the urine .

特性

IUPAC Name |

1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O.2ClH/c1-12(2)10(14)9-5-3-7-13(9)8-4-6-11;;/h9H,3-8,11H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGJUHNZLBPHFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCCN1CCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2402829-34-7 |

Source

|

| Record name | 1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2831319.png)

![1-({[4-(Trifluoromethyl)phenyl]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B2831321.png)

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2831326.png)

![[3-(Aminomethyl)pentan-3-yl]benzene](/img/structure/B2831336.png)